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molecular formula C8H19NO B2726856 2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol CAS No. 138001-48-6

2-Methyl-1-[(2-methylpropyl)amino]propan-2-ol

Cat. No. B2726856
M. Wt: 145.246
InChI Key: RHZQTDQCOWCWEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353006B1

Procedure details

Isobutylamine was reacted with 1,2-epoxy-2-methylpropane according to Method B5b to give N-isobutyl-N-(2,2-dimethyl-2-hydroxyethyl)amine. N-Isobutyl-N-(2,2-dimethyl-2-hydroxyethyl)amine was reacted with SOCl2 followed by 2,4-dichlorophenyl isothiocyanate according to Method C2f to afford 2-(2,4-1-dichlorophenylimino)-3-isobutyl-5,5-dimethyl-1,3-thiazolidine HCl salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH:2]([CH3:4])[CH3:3].[O:6]1[C:8]([CH3:10])([CH3:9])[CH2:7]1>>[CH2:1]([NH:5][CH2:7][C:8]([CH3:10])([CH3:9])[OH:6])[CH:2]([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)NCC(O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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